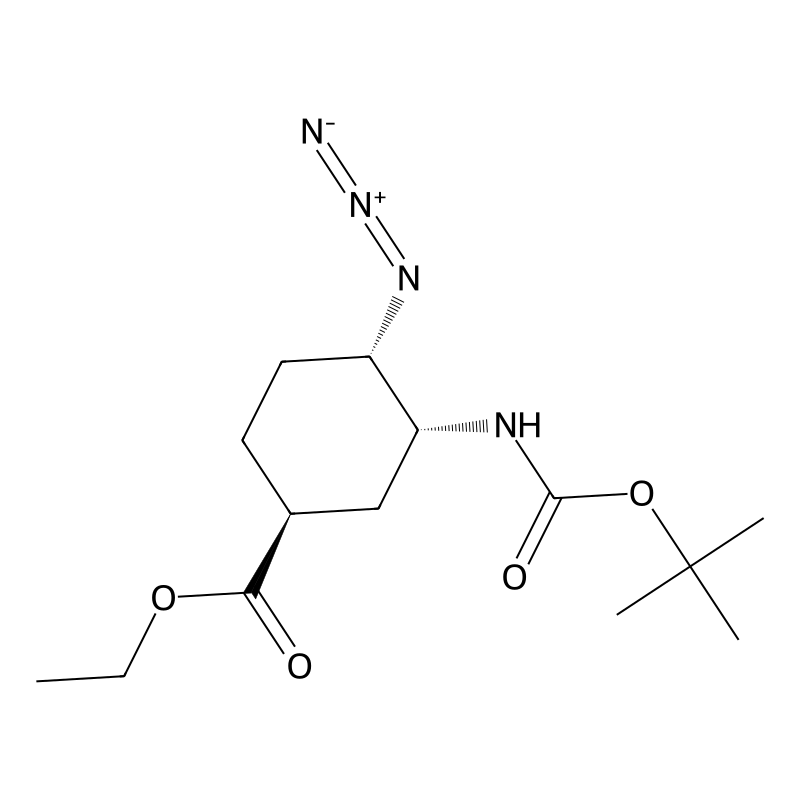

ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Oxadiazole Derivatives

Scientific Field: Organic Synthesis

Application Summary: The compound is utilized in the synthesis of oxadiazole derivatives containing a cyclohexanediamine moiety. These derivatives are of interest due to their potential pharmacological activities.

Methods of Application: The synthesis involves the reaction of the compound with hydrazonoyl halides under suitable conditions to form the corresponding oxadiazole derivatives through cyclization.

Results Summary: The expected results would be the formation of oxadiazole compounds with high yields. The synthesized compounds would then be characterized by NMR, IR, and mass spectrometry to confirm their structures .

Ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 312.36 g/mol. It is identified by the CAS number 365997-34-8 and is known for its azido group, which is significant in various

No information exists regarding a specific mechanism of action for this compound.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Be familiar with general laboratory safety procedures.

- Click Chemistry: The azido group allows for the formation of triazoles through the reaction with alkynes, making it useful for bioconjugation and labeling studies.

- Reduction Reactions: The azido group can be reduced to amines under specific conditions, which can be useful for synthesizing more complex molecules.

- Nucleophilic Substitution: The tert-butoxycarbonyl protecting group can be removed under acidic conditions, allowing for further functionalization of the cyclohexane ring.

These reactions highlight the compound's versatility in synthetic organic chemistry .

While specific biological activity data for ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate may be limited, compounds containing azido groups are often investigated for their potential in drug development due to their ability to modify biomolecules selectively. The compound's structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies .

The synthesis of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate typically involves several steps:

- Formation of the Cyclohexane Ring: Starting from cyclohexanecarboxylic acid, the carboxylic acid can be converted into an amine derivative using standard amination techniques.

- Protection of Amine: The amine group is protected using tert-butoxycarbonyl chloride to form the corresponding carbamate.

- Azidation: The protected amine is then treated with sodium azide to introduce the azido group.

- Esterification: Finally, ethyl ester formation can be achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst .

Ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate has various applications:

- Bioconjugation: Its azido group makes it suitable for attaching to biomolecules or surfaces in biochemistry and materials science.

- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds.

- Research Tool: Used in click chemistry protocols for labeling and tracking biological molecules .

Interaction studies involving ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate focus on its ability to bind selectively to various biological targets. These studies often employ techniques such as:

- Surface Plasmon Resonance: To measure binding kinetics with target proteins.

- Mass Spectrometry: For analyzing conjugation products.

Such studies are crucial for understanding how this compound might function in biological systems and its potential therapeutic applications .

Several compounds exhibit structural similarities to ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate. Here are some notable examples:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| Ethyl (1R,3S,4R)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate | 365997-35-9 | Similar azido and tert-butoxycarbonyl groups but different stereochemistry |

| Ethyl (1S,3R,4R)-4-hydroxy-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate | 365997-33-7 | Hydroxy instead of azido group |

| Ethyl (1R,3S,4S)-4-hydroxy-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate | 1392745-66-2 | Similar structure with a hydroxy substitution |

These compounds highlight the uniqueness of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate due to its specific stereochemistry and functional groups that enable distinct reactivity profiles and biological interactions .

Ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate represents a complex molecular structure with multiple stereogenic centers and diverse functional groups that require careful synthetic planning [1] [2]. This compound serves as an important intermediate in the synthesis of pharmaceutical compounds, including the isotope-labeled analog of Edoxaban, an anticoagulant drug that acts as a direct factor Xa inhibitor [3] [4].

The retrosynthetic analysis of this compound involves identifying strategic disconnections that simplify the molecule into readily accessible precursors while preserving the stereochemical integrity at the three stereogenic centers (1S, 3R, 4S) [5]. The primary disconnections focus on the functional groups present in the molecule: the ethyl ester, the tert-butoxycarbonyl (Boc) protected amine, and the azido group [2] [5].

A logical retrosynthetic approach involves the following key disconnections:

Disconnection of the ethyl ester group to reveal the corresponding carboxylic acid, which can be prepared through carbodiimide-mediated coupling [6] [7].

Disconnection of the Boc-protected amino group to expose the free amine, which can be introduced through stereoselective methods [8] [9].

Disconnection of the azido group, which can be installed through nucleophilic substitution of an appropriate leaving group [10] [11].

Disconnection of the cyclohexane ring to identify suitable precursors for ring construction, potentially through ring-closing metathesis (RCM) [12] [13].

The following table outlines the key disconnections and corresponding synthetic equivalents for ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate:

| Disconnection | Synthetic Equivalent | Reaction Type |

|---|---|---|

| Ethyl ester | Carboxylic acid + Ethanol | Carbodiimide coupling |

| Boc-amino | Free amine + Boc₂O | Boc protection |

| Azido group | Leaving group + NaN₃ | Nucleophilic substitution |

| Cyclohexane ring | Diene precursor | Ring-closing metathesis |

This retrosynthetic analysis provides a strategic framework for the synthesis of the target compound, with careful consideration of stereochemical control at each step to ensure the correct configuration at all three stereogenic centers [5] [14].

Carbodiimide-Mediated Coupling Strategies for Ester Formation

The formation of the ethyl ester moiety in ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is typically achieved through carbodiimide-mediated coupling reactions, which are widely employed for the activation of carboxylic acids toward nucleophilic attack by alcohols [6] [7]. These coupling reactions are particularly valuable due to their mild conditions, high yields, and compatibility with various functional groups [15] [16].

The most commonly used carbodiimide reagents for ester formation include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [7] [16]. These reagents activate the carboxylic acid by forming an O-acylisourea intermediate, which subsequently reacts with the alcohol to form the ester [7] [15].

The mechanism of carbodiimide-mediated ester formation proceeds as follows:

- The carboxylic acid reacts with the carbodiimide to form an O-acylisourea intermediate.

- This activated intermediate can directly react with the alcohol to form the ester and the corresponding urea byproduct.

- Alternatively, the O-acylisourea can rearrange to form an N-acylurea, which is unreactive toward the alcohol, resulting in decreased yields [15] [17].

To suppress this undesired rearrangement, nucleophilic catalysts such as 4-dimethylaminopyridine (DMAP) are often added to the reaction mixture [15] [18]. DMAP reacts with the O-acylisourea to form a reactive acylpyridinium intermediate, which rapidly reacts with the alcohol to form the ester [15] [17].

The Steglich esterification, which employs DCC as the coupling reagent and DMAP as a catalyst, is particularly effective for the formation of esters under mild conditions [15] [18]. This method is well-suited for the synthesis of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate, as it allows for the selective esterification of the carboxylic acid without affecting the Boc-protected amine or the azido group [18] [17].

The following table summarizes the key carbodiimide-mediated coupling strategies for ester formation:

| Coupling Reagent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| DCC | DMAP | DCM | Room temperature | 85-95 |

| EDC | DMAP | DCM/DMF | 0°C to room temperature | 80-90 |

| DCC | None | Pyridine | Room temperature | 40-60 |

| DCC | p-Toluenesulfonic acid | Pyridine | Room temperature | 95-98 |

The choice of coupling reagent, catalyst, and reaction conditions depends on the specific requirements of the synthesis, including the presence of other functional groups, the desired stereochemical outcome, and the scale of the reaction [18] [17].

Ring-Closing Metathesis Approaches for Cyclohexane Scaffold Construction

Ring-closing metathesis (RCM) has emerged as a powerful method for the construction of cyclohexane scaffolds, offering a versatile approach to the synthesis of complex cyclic structures including the cyclohexane core of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate [12] [13]. This transformation involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene with the elimination of ethylene as a byproduct [13] [24].

The development of well-defined ruthenium-based catalysts, particularly the Grubbs catalysts, has significantly expanded the scope and utility of RCM in organic synthesis [13] [25]. These catalysts exhibit high activity, functional group tolerance, and stability, making them ideal for the construction of cyclohexane rings bearing diverse functionalities [24] [26].

The key Grubbs catalysts used in RCM reactions include:

- First-generation Grubbs catalyst: Cl₂(PCy₃)₂Ru=CHPh

- Second-generation Grubbs catalyst: Cl₂(IMesH₂)(PCy₃)Ru=CHPh

- Hoveyda-Grubbs catalysts: Modified versions with improved stability and recyclability [25] [26]

The mechanism of RCM for cyclohexane construction involves the following steps:

- Initiation: The catalyst coordinates with one of the terminal alkenes, forming a metallacyclobutane intermediate through a [2+2] cycloaddition [26] [27].

- Cyclization: The metallacyclobutane undergoes cycloreversion to form a new ruthenium-carbene complex and release ethylene [24] [26].

- Propagation: The new ruthenium-carbene complex coordinates with the second terminal alkene, forming another metallacyclobutane intermediate that undergoes cycloreversion to form the cyclic product and regenerate the catalyst [26] [27].

For the construction of the cyclohexane scaffold in ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate, the RCM approach offers several advantages:

- Mild reaction conditions that are compatible with sensitive functional groups such as azides and Boc-protected amines [13] [12].

- High functional group tolerance, allowing for the presence of ester, azido, and Boc-amino functionalities during the ring-closing step [12] [24].

- Stereochemical control, as the RCM reaction generally preserves the stereochemistry of the precursor diene [13] [27].

The following table summarizes key RCM conditions for cyclohexane scaffold construction:

| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Concentration (M) | Yield (%) |

|---|---|---|---|---|---|

| Grubbs I | 5-10 | DCM | 25-40 | 0.01-0.05 | 65-80 |

| Grubbs II | 2-5 | DCM or toluene | 25-80 | 0.01-0.05 | 75-90 |

| Hoveyda-Grubbs II | 1-5 | DCM or toluene | 25-80 | 0.01-0.05 | 80-95 |

It is important to note that the presence of nitrogen-containing functional groups, such as the azido and Boc-amino groups in the target compound, can influence the catalyst loading and reaction conditions due to potential coordination with the ruthenium catalyst [12] [27]. This effect has been observed in various RCM reactions, where substrates containing nitrogen functionalities often require higher catalyst loadings or modified reaction conditions to achieve complete conversion [12] [27].

Protecting Group Strategies for Amino and Carboxylate Moieties

The synthesis of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate requires careful consideration of protecting group strategies for both the amino and carboxylate functionalities [8] [28]. These protecting groups must be compatible with the various reaction conditions employed throughout the synthetic sequence and should be selectively removable when necessary [28] [29].

Amino Group Protection

The tert-butoxycarbonyl (Boc) group is the protecting group of choice for the amino functionality in the target compound [8] [23]. The Boc group offers several advantages for amino protection:

- Stability to basic conditions and nucleophiles, making it compatible with various transformations including esterification and azide introduction [8] [9].

- Selective removal under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol), which does not affect the ester or azido functionalities [8] [23].

- Straightforward introduction using di-tert-butyl dicarbonate (Boc₂O) under mild conditions [8] [30].

The introduction of the Boc group to protect amines can be achieved through several methods:

- Aqueous conditions: Treatment of the amine with Boc₂O in the presence of a base such as sodium hydroxide [8] [30].

- Organic solvent conditions: Reaction of the amine with Boc₂O in tetrahydrofuran (THF) at 40°C or in the presence of 4-dimethylaminopyridine (DMAP) in acetonitrile [8] [23].

- One-pot procedures: Combined with other transformations, such as hydrogenation followed by in situ Boc protection, which can be particularly useful for large-scale synthesis [31].

Carboxylate Protection

The ethyl ester serves as the protecting group for the carboxylate functionality in the target compound [28] [6]. Ester protection offers several advantages:

- Stability to a wide range of reaction conditions, including those used for azide introduction and Boc protection [28] [6].

- Selective removal through hydrolysis under basic conditions or enzymatic methods, which can be performed without affecting the azido group [28] [17].

- Versatility in terms of the alcohol component, allowing for the use of different esters (methyl, ethyl, benzyl, etc.) depending on the specific requirements of the synthesis [28] [6].

The formation of esters for carboxylate protection can be achieved through various methods:

- Carbodiimide-mediated coupling: Using reagents such as DCC or EDC, often in combination with DMAP, as discussed in section 2.2 [6] [15].

- Fischer esterification: Direct reaction of the carboxylic acid with an alcohol under acidic conditions, which is particularly useful for simple esters [28] [17].

- Transesterification: Exchange of one ester group for another, which can be useful for modifying existing ester-protected compounds [28] [6].

The concept of orthogonality is crucial in protecting group strategies, referring to the ability to selectively remove one protecting group without affecting others [29] [28]. In the case of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate, the Boc group and ethyl ester exhibit orthogonality:

| Protecting Group | Introduction Conditions | Removal Conditions | Stability |

|---|---|---|---|

| Boc (amino) | Boc₂O, base, THF or H₂O/dioxane | TFA/DCM or HCl/MeOH | Stable to basic conditions and nucleophiles; labile to acids |

| Ethyl ester (carboxylate) | EtOH, DCC/DMAP or H⁺ | NaOH/H₂O/EtOH or LiOH/THF/H₂O | Stable to acidic conditions; labile to strong bases |

This orthogonality allows for selective deprotection of either the amino or carboxylate functionality, providing flexibility in the synthetic route and enabling selective modifications at different stages of the synthesis [29] [28].

Large-Scale Production Challenges and Optimization

The large-scale production of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate presents several challenges that require careful optimization of reaction conditions, purification methods, and process parameters [31] [32]. As an important pharmaceutical intermediate, the development of efficient and scalable synthetic routes is essential for its commercial production [4] [31].

Process Optimization Challenges

Stereochemical control: Maintaining high diastereoselectivity during the introduction of the azido and Boc-amino functionalities becomes more challenging at larger scales due to potential variations in mixing, temperature control, and reaction kinetics [31] [33]. Robust processes that provide consistent stereochemical outcomes are essential for large-scale production [33] [22].

Azide handling: The azide functionality introduces safety concerns at larger scales due to the potential formation of hydrazoic acid and the risk of explosion [11] [31]. Process optimization must address these safety issues through careful control of reaction conditions, appropriate engineering controls, and alternative methodologies where possible [31] [32].

Purification and crystallization: The purification of intermediates and the final product becomes more critical at larger scales, where chromatographic methods may not be practical or economical [34] [32]. The development of efficient crystallization protocols is essential for obtaining the target compound with high purity and in good yield [34] [31].

Catalyst loading and recovery: For reactions involving expensive catalysts, such as the Grubbs catalysts used in RCM, optimization of catalyst loading and potential recovery/recycling strategies are important considerations for cost-effective large-scale production [13] [33].

Optimization Strategies

Several strategies have been developed to address these challenges and optimize the large-scale production of complex cyclohexane derivatives:

Continuous flow processes: Implementation of continuous flow chemistry can improve mixing, heat transfer, and process control, leading to more consistent results and safer handling of hazardous reagents such as azides [32] [33].

One-pot procedures: Development of telescoped or one-pot procedures that minimize isolation and purification of intermediates can significantly improve process efficiency and reduce waste generation [35]. For example, hydrogenation followed by in situ Boc protection has been reported for the synthesis of related cyclohexane derivatives [31].

Alternative methodologies: Exploration of alternative synthetic routes that avoid hazardous reagents or challenging transformations can lead to more scalable processes [35] [31]. For instance, the use of copper-catalyzed azidation instead of traditional nucleophilic substitution methods may offer advantages in terms of safety and efficiency [10] [31].

Crystallization development: Optimization of crystallization conditions for intermediates and the final product is crucial for large-scale purification [34] [32]. Factors such as solvent selection, cooling profiles, seeding strategies, and impurity profiles must be carefully evaluated to develop robust crystallization processes [34] [31].

The following table summarizes key optimization parameters for large-scale production:

| Process Parameter | Challenge | Optimization Strategy | Impact |

|---|---|---|---|

| Reaction scale-up | Heat and mass transfer limitations | Continuous flow processing; Improved mixing technologies | Enhanced reaction control; Consistent yields and selectivity |

| Azide handling | Safety concerns; Potential formation of hydrazoic acid | Continuous flow; In situ generation; Alternative methodologies | Improved safety profile; Reduced risk of accidents |

| Purification | Limited applicability of chromatography | Crystallization development; Selective precipitation | Higher purity; Reduced solvent usage; Lower production costs |

| Catalyst usage | High cost; Limited availability | Reduced loading; Catalyst immobilization; Recovery strategies | Lower production costs; Improved sustainability |

| Waste management | Generation of hazardous waste; Environmental impact | Solvent recycling; Green chemistry principles; Process intensification | Reduced environmental footprint; Compliance with regulations |

The chemical compound ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate presents multiple reactive functional groups that undergo distinct transformation pathways [1] [2]. The strategic positioning of these functional groups on the cyclohexane scaffold creates opportunities for selective chemical modifications through well-established organic reactions. Understanding the reactivity patterns and mechanistic pathways of each functional group provides crucial insights for synthetic applications and pharmaceutical development.

Azido Group Participation in Huisgen Cycloaddition Reactions

The azido functional group in ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate serves as a versatile reactive center for 1,3-dipolar cycloaddition reactions, commonly known as Huisgen cycloadditions [3] [4]. These reactions represent a fundamental class of click chemistry transformations that enable the formation of 1,2,3-triazole rings through the reaction of azides with alkynes [3] [4] [5].

The azide-alkyne Huisgen cycloaddition proceeds via a concerted mechanism involving the interaction between the azide dipole and the alkyne dipolarophile [6] [7] [5]. The reaction mechanism centers around the formation of a 1,3-dipolar transition state where the terminal nitrogen of the azide attacks the alkyne carbon while simultaneously forming the five-membered triazole ring [5]. Under thermal conditions, the reaction produces a mixture of 1,4-disubstituted and 1,5-disubstituted triazoles, with the regioselectivity influenced by substrate electronics and steric factors [3] [5].

The introduction of copper(I) catalysis revolutionized the scope and selectivity of azide-alkyne cycloadditions [3] [8]. Copper(I)-catalyzed azide-alkyne cycloaddition reactions proceed through a stepwise mechanism involving the formation of a copper-acetylide intermediate [8]. The mechanism involves initial coordination of copper(I) to the terminal alkyne, followed by azide coordination and subsequent formation of a six-membered metallacycle intermediate [8]. Ring contraction and reductive elimination steps yield the 1,4-disubstituted triazole product exclusively [8].

The regioselectivity observed in copper-catalyzed reactions arises from the specific coordination geometry imposed by the metal center [9] [8]. Computational studies have revealed that the copper(I) catalyst stabilizes the 1,4-regioisomer transition state relative to the 1,5-alternative through favorable orbital interactions [9] [8]. This catalyst control enables synthetic chemists to predict and control the regiochemical outcome with high fidelity.

Recent developments in nickel-catalyzed azide-alkyne cycloadditions have expanded the mechanistic diversity of these transformations [9]. Nickel(0)-Xantphos catalysts facilitate [3+2] cycloadditions with excellent chemo- and regioselectivity control [9]. The nickel catalyst operates through oxidative addition of the alkyne substrate to generate a nickellacyclopropene intermediate, followed by carbon-nitrogen coupling with the azide substrate [9]. The regioselectivity in nickel-catalyzed reactions depends on the electronic properties of the alkyne substituents, with terminal alkynes and cyanoalkynes affording different regioisomeric outcomes [9].

Table 1: Azido Group Participation in Huisgen Cycloaddition Reactions

| Reaction Type | Catalyst | Regioselectivity | Reaction Conditions | Functional Group Tolerance |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salts (CuI, CuBr, CuSO4/ascorbate) | 1,4-triazole exclusively | Room temperature, aqueous or organic solvents | Excellent |

| Thermal Azide-Alkyne Cycloaddition | None (thermal conditions) | 1,4- and 1,5-triazole mixture | High temperature (98°C), 18 hours | Good |

| Nickel-Catalyzed Azide-Alkyne Cycloaddition | Ni(0)-Xantphos | Substrate-dependent (1,4- or 1,5-) | Room temperature to 80°C | Very good |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (ring strain activation) | 1,4-triazole exclusively | Room temperature, no catalyst required | Excellent |

The kinetics of azide-alkyne cycloadditions depend significantly on the nature of both reaction partners and the catalyst system employed [6] [10]. Rate constants for copper-catalyzed reactions typically range from 10^1 to 10^3 M^-1s^-1 at room temperature, making these transformations suitable for biological applications [4] [11]. The reaction rate exhibits first-order dependence on both azide and alkyne concentrations, consistent with the bimolecular nature of the rate-determining step [6] [10].

Staudinger Reduction Pathways to Amine Derivatives

The azido group in ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate undergoes facile reduction to the corresponding amine via the Staudinger reaction [12] [13] [14]. This transformation represents a mild and chemoselective method for converting azides to primary amines without affecting other functional groups present in the molecule [12] [13] [15].

The Staudinger reduction mechanism involves initial nucleophilic attack by triphenylphosphine at the terminal nitrogen of the azide group [12] [16] [13]. This leads to the formation of a phosphazide intermediate, which undergoes cyclization to form a four-membered ring intermediate [12] [13] [15]. The subsequent extrusion of nitrogen gas generates an iminophosphorane intermediate, which represents the key reactive species in the Staudinger reaction [12] [16] [13].

The iminophosphorane intermediate exhibits remarkable stability under anhydrous conditions but readily undergoes hydrolysis in the presence of water to yield the corresponding primary amine and phosphine oxide [12] [16] [13]. The hydrolysis step involves nucleophilic attack by water at the electrophilic phosphorus center, followed by proton transfer and elimination of the phosphine oxide byproduct [16] [13].

Table 2: Staudinger Reduction Pathways to Amine Derivatives

| Phosphine Reagent | Reaction Rate | Hydrolysis Requirement | Substrate Scope | Reaction Temperature |

|---|---|---|---|---|

| Triphenylphosphine (PPh3) | Moderate | Yes (water workup) | Broad (alkyl and aryl azides) | Room temperature to 65°C |

| Tributylphosphine (PBu3) | Fast | Yes (water workup) | Alkyl azides preferred | Room temperature |

| Trimethylphosphine (PMe3) | Very fast | Yes (water workup) | Limited (stability issues) | Low temperature preferred |

| ortho-Phosphinoarenesulfonamide | Fast | No (anhydrous conditions) | Broad (alkyl and aryl azides) | Room temperature |

| Triphenylphosphinecarboxamide | Fast | Accelerated hydrolysis | Aryl azides particularly effective | Room temperature |

The rate-determining step in Staudinger reductions depends on the nature of the azide substrate [17] [16] [18]. For alkyl azides, the initial phosphine addition represents the slowest step, while for aryl azides, the unimolecular decomposition of the phosphazide intermediate becomes rate-limiting [16] [18]. This mechanistic dichotomy has important implications for reaction optimization and catalyst design.

Recent advances in Staudinger reduction methodology have focused on developing phosphine reagents that facilitate rapid hydrolysis of the iminophosphorane intermediate [19] [20] [16]. ortho-Phosphinoarenesulfonamide reagents enable efficient azide reduction under anhydrous conditions through intramolecular protonation of the iminophosphorane by the ortho-sulfonamide group [19] [20]. This eliminates the requirement for aqueous workup and expands the scope of compatible reaction conditions.

The regioselectivity observed in Staudinger reductions of polyazide substrates provides opportunities for selective amine formation [21] [22]. Steric factors play a dominant role in determining the regiochemical outcome, with equatorial azides undergoing preferential reduction compared to axial azides in cyclic systems [21] [22]. Electronic factors contribute to a lesser extent, with electron-deficient azides showing enhanced reactivity toward phosphine attack [21] [22].

Boc Deprotection Kinetics Under Acidic Conditions

The tert-butoxycarbonyl protecting group in ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate undergoes acid-catalyzed deprotection to reveal the free amine functionality [23] [24] [25]. This transformation represents one of the most frequently encountered deprotection reactions in organic synthesis and pharmaceutical development [23] [26] [27].

The mechanism of Boc deprotection under acidic conditions involves initial protonation of the carbonyl oxygen, followed by heterolytic cleavage of the carbon-oxygen bond to generate a tert-butyl cation and a carbamic acid intermediate [23] [25] [28]. The carbamic acid undergoes spontaneous decarboxylation to yield carbon dioxide and the free amine [23] [25] [28]. The tert-butyl cation either undergoes deprotonation to form isobutylene gas or reacts with nucleophilic species present in the reaction medium [23] [24] [25].

Kinetic studies of Boc deprotection reactions have revealed second-order dependence on acid concentration for most acid systems [29] [30] [28]. This behavior suggests that two acid molecules participate in the rate-determining step, with one acid molecule protonating the carbonyl oxygen and a second acid molecule facilitating the departure of the tert-butoxide leaving group [29]. The second-order kinetics provide a mechanistic rationale for the enhanced reaction rates observed with strong acids such as trifluoroacetic acid and hydrochloric acid.

Table 3: Boc Deprotection Kinetics Under Acidic Conditions

| Acid System | Reaction Time | Temperature | Kinetic Order | Selectivity |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA)/DCM | 30 minutes to 2 hours | Room temperature | Second-order in acid | Good (in presence of other protecting groups) |

| HCl/dioxane (4 M) | 30 minutes | Room temperature | Second-order in acid | Excellent (selective over tert-butyl esters) |

| HCl/methanol | 1-2 hours | Room temperature to 40°C | Second-order in acid | Moderate |

| Methanesulfonic acid/MeOH | 2-4 hours | Room temperature | Second-order in acid | Good |

| Phosphoric acid | 2-6 hours | 40-60°C | First-order in acid | Moderate |

The selectivity of Boc deprotection reactions depends on the acid strength and the nature of competing functional groups [23] [24] [30]. Hydrogen chloride in dioxane provides excellent selectivity for Boc group removal in the presence of tert-butyl esters and tert-butyl ethers [30]. This selectivity arises from the differential protonation behavior of carbamate versus ester carbonyl groups, with carbamates exhibiting higher basicity and consequently greater susceptibility to acid-catalyzed cleavage [30].

Temperature effects on Boc deprotection kinetics follow Arrhenius behavior, with activation energies typically ranging from 15 to 25 kcal/mol depending on the acid system employed [31] [32] [33]. Higher temperatures accelerate the deprotection rate but may compromise selectivity in substrates containing acid-sensitive functional groups [31] [26]. Continuous flow processing has emerged as an effective strategy for conducting thermal Boc deprotections with enhanced selectivity and reduced reaction times [31] [32].

Transesterification and Hydrolysis Behavior of the Ethyl Ester

The ethyl ester functional group in ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate participates in nucleophilic acyl substitution reactions including hydrolysis and transesterification [34] [35] [36]. These transformations proceed through tetrahedral intermediate mechanisms characteristic of carboxylic acid derivatives [37] [38] [39].

Acid-catalyzed hydrolysis of ethyl esters follows the PADPED mechanism (protonation-addition-deprotonation-protonation-elimination-deprotonation) [37] [40] [36]. Initial protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon toward nucleophilic attack by water [37] [36]. Formation of a tetrahedral intermediate is followed by protonation of the ethoxy leaving group and elimination of ethanol to generate the carboxylic acid product [37] [36].

Base-promoted ester hydrolysis, commonly termed saponification, proceeds through a different mechanistic pathway involving direct nucleophilic attack by hydroxide ion at the carbonyl carbon [38] [41] [42]. The reaction is irreversible due to the formation of a carboxylate salt, which is unreactive toward further nucleophilic substitution [38] [42] [39]. Isotopic labeling studies have confirmed that hydrolysis occurs through acyl-oxygen bond cleavage rather than alkyl-oxygen bond cleavage [38] [41] [42].

Table 4: Transesterification and Hydrolysis Behavior of the Ethyl Ester

| Reaction Type | Mechanism | Rate-Determining Step | Reversibility | Stereochemistry |

|---|---|---|---|---|

| Acid-catalyzed hydrolysis | PADPED (protonation-addition-deprotonation-protonation-elimination-deprotonation) | Water addition to protonated carbonyl | Reversible | Retention at acyl carbon |

| Base-promoted hydrolysis (saponification) | Addition-elimination | Hydroxide addition to carbonyl | Irreversible | Retention at acyl carbon |

| Transesterification (basic conditions) | Addition-elimination | Alkoxide addition to carbonyl | Reversible (equilibrium) | Retention at acyl carbon |

| Transesterification (acidic conditions) | PADPED | Alcohol addition to protonated carbonyl | Reversible | Retention at acyl carbon |

| Enzymatic hydrolysis | Addition-elimination | Enzyme-substrate complex formation | Generally irreversible | Retention at acyl carbon |

Transesterification reactions enable the conversion of ethyl esters to alternative ester derivatives through alcohol exchange [34] [35] [43]. Under basic conditions, transesterification proceeds through nucleophilic addition of an alkoxide ion to the carbonyl carbon, followed by elimination of the ethoxide leaving group [34] [43] [44]. The equilibrium position depends on the relative volatilities of the alcohol components, with removal of the more volatile alcohol driving the reaction toward completion [35] [43].

Acidic transesterification follows a mechanism analogous to acid-catalyzed hydrolysis, with alcohol replacing water as the nucleophile [35] [43] [44]. Protonation of the carbonyl oxygen activates the ester toward nucleophilic attack, leading to formation of a tetrahedral intermediate [43] [44]. Subsequent protonation and elimination steps yield the transesterified product and ethanol [43] [44].

The kinetics of ester hydrolysis and transesterification reactions exhibit characteristic structure-reactivity relationships [37] [45] [46]. Electronic effects of substituents on the acyl portion influence reaction rates through resonance and inductive effects [37] [46]. Electron-withdrawing groups accelerate nucleophilic acyl substitution by stabilizing the tetrahedral intermediate, while electron-donating groups retard the reaction [37] [46].

Regioselectivity in Nucleophilic Substitution Reactions

The stereochemical arrangement of functional groups in ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate creates distinct reactive sites that exhibit varying susceptibility toward nucleophilic substitution [47] [48] [49]. Understanding the factors governing regioselectivity provides crucial insights for predicting reaction outcomes and optimizing synthetic transformations.

Steric effects represent the primary factor controlling regioselectivity in nucleophilic substitution reactions involving this compound [47] [50] [51]. The axial orientation of the azido group at the 4-position creates significant steric hindrance that favors SN2-type mechanisms at less hindered positions [47] [52] [51]. Primary and secondary carbon centers undergo nucleophilic substitution more readily than tertiary centers due to reduced steric congestion around the reaction site [47] [51].

Electronic effects contribute to regioselectivity through differential stabilization of charged intermediates and transition states [53] [54] [49]. Electron-withdrawing groups such as the ethyl ester enhance the electrophilicity of adjacent carbon centers, making them more susceptible to nucleophilic attack [53] [55] [49]. The carbamate functionality exhibits intermediate electronic effects, providing modest activation toward nucleophilic substitution [53] [49].

Table 5: Regioselectivity in Nucleophilic Substitution Reactions

| Factor | SN1 Preference | SN2 Preference | Regioselectivity Impact | Stereochemical Outcome |

|---|---|---|---|---|

| Steric hindrance | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary | High (determines reaction pathway) | Racemization/retention |

| Electronic effects | Carbocation stabilization favors SN1 | Direct attack at less hindered carbon | Moderate to high | Depends on mechanism |

| Solvent polarity | Polar protic solvents favor SN1 | Polar aprotic solvents favor SN2 | Moderate | Mechanism-dependent |

| Nucleophile strength | Weak nucleophiles favor SN1 | Strong nucleophiles favor SN2 | High | Mechanism-dependent |

| Temperature | Higher temperature favors SN1 | Lower temperature favors SN2 | Moderate | Mechanism-dependent |

Solvent effects play a crucial role in determining the mechanistic pathway and associated regioselectivity patterns [56] [57] [58]. Polar protic solvents stabilize carbocation intermediates through solvation, favoring SN1 mechanisms that lead to racemization at stereogenic centers [56] [57]. Polar aprotic solvents enhance nucleophile reactivity while providing minimal stabilization for charged intermediates, promoting SN2 mechanisms with inversion of configuration [56] [57].

The strength and nature of the nucleophile significantly influence regioselectivity outcomes [56] [57] [49]. Strong nucleophiles such as alkoxide ions and cyanide favor direct displacement mechanisms (SN2) that occur with inversion of stereochemistry [56] [49]. Weak nucleophiles such as alcohols and water promote ionization pathways (SN1) that proceed through carbocation intermediates with potential for stereochemical scrambling [56] [57] [49].

Temperature effects on regioselectivity arise from the differential activation barriers associated with competing reaction pathways [56] [57] [59]. Higher temperatures favor entropically favored SN1 mechanisms due to the increased degrees of freedom in the carbocation intermediate [57] [59]. Lower temperatures promote kinetically controlled SN2 mechanisms that exhibit strict stereoelectronic requirements for backside attack [57] [60] [59].